2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione
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Overview
Description
2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione is a chemical compound characterized by its unique structure, which includes an isoindoline-1,3-dione core with a but-3-ynoxybutyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized with a but-3-ynoxybutyl group . The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of renewable starting materials, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline-1,3-dione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione oxides, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of dopamine receptors, which is relevant to its potential use as an antipsychotic agent. Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound, which lacks the but-3-ynoxybutyl substituent.
N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindoline-1,3-dione core.
Uniqueness
2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-but-3-ynoxybutyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-3-11-20-12-7-6-10-17-15(18)13-8-4-5-9-14(13)16(17)19/h1,4-5,8-9H,3,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPFFFXPCUBWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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